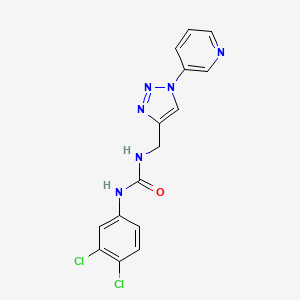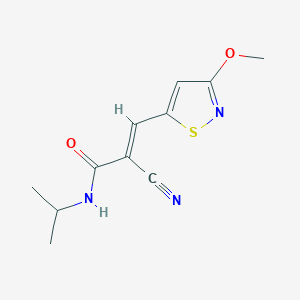
(E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide, also known as compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a well-known therapeutic target for the treatment of metabolic disorders such as obesity, diabetes, and insulin resistance. Compound 1 has shown promising results in preclinical studies as a potential drug candidate for the treatment of these diseases.
Mecanismo De Acción
Compound 1 exerts its pharmacological effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to impaired insulin signaling and glucose uptake. By inhibiting PTP1B, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 enhances insulin signaling and glucose uptake, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of obesity and diabetes. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 is its selectivity for PTP1B, which reduces the risk of off-target effects. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has shown promising results in preclinical studies as a potential drug candidate for the treatment of metabolic disorders. However, one limitation of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 is its low solubility, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1. One potential direction is to optimize the synthesis of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 to improve its solubility and bioavailability. Another direction is to investigate the efficacy of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 in combination with other drugs for the treatment of metabolic disorders. Furthermore, the anti-inflammatory and anti-tumor properties of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 warrant further investigation for potential therapeutic applications in these areas. Overall, the research on (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has shown promising results and provides a strong foundation for further exploration of its therapeutic potential.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the coupling of 3-methoxy-1,2-thiazol-5-amine with (E)-3-(3-bromo-phenyl)-acrylic acid, followed by the conversion of the resulting intermediate to (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro and in vivo studies have shown that (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 improves glucose homeostasis, increases insulin sensitivity, and reduces body weight in animal models of obesity and diabetes. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(2)13-11(15)8(6-12)4-9-5-10(16-3)14-17-9/h4-5,7H,1-3H3,(H,13,15)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSRAGCHJDZOMV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=NS1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC(=NS1)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

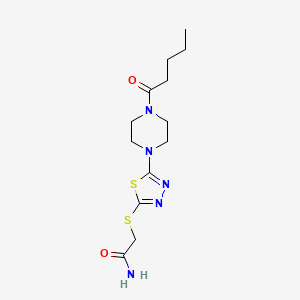
![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)
![6-(4-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2550488.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)
![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one](/img/structure/B2550492.png)
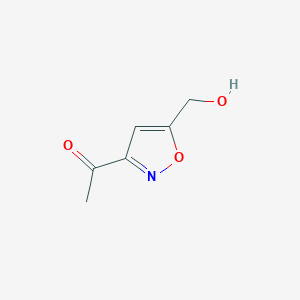
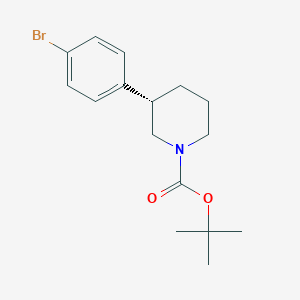
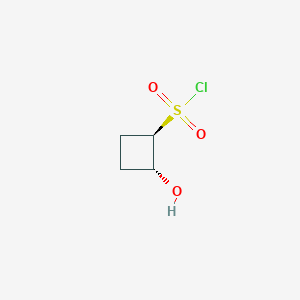

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
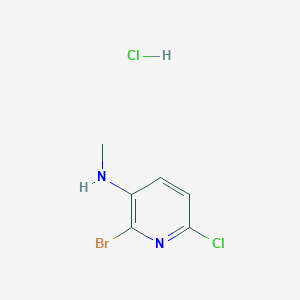
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)
